molecular formula C18H19NO4 B5609417 ethyl 2-[(3-phenoxypropanoyl)amino]benzoate

ethyl 2-[(3-phenoxypropanoyl)amino]benzoate

Cat. No. B5609417
M. Wt: 313.3 g/mol
InChI Key: OPBHUYOSWXPUKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 2-[(3-phenoxypropanoyl)amino]benzoate often involves complex reactions that yield structurally interesting and functionally diverse molecules. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate illustrates a method involving the reaction of specific carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate (İ. Koca et al., 2014). While not directly this compound, this synthesis showcases the complexity and the type of reactions that might be involved in synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized through various spectroscopic and theoretical studies. In the example of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, spectroscopic methods like IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction were employed. These studies help in understanding the vibrational spectra, geometric parameters (bond lengths, bond angles), and the overall structure of the molecule, contributing to insights into its chemical behavior (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical behavior of this compound-like compounds is influenced by their functional groups and molecular structure. For instance, the reaction of ethyl 2-azidopropenoate with nucleophiles showcases the reactivity of a compound that shares a similar ethyl group and potential for nucleophilic addition reactions. This reactivity plays a crucial role in the synthesis of more complex molecules and in understanding the chemical properties of the compound (Masa-aki Kakimoto et al., 1982).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are integral to comprehending the practical applications and handling of the compound. These properties are determined through experimental procedures, including X-ray crystallography, which provides detailed information about the crystal system, space group, cell constants, and more. For related compounds, such studies reveal not only the solid-state structure but also intermolecular interactions that might influence their physical behavior (I. Manolov et al., 2012).

Mechanism of Action

The mechanism of action would depend on the use of this compound. For instance, if it’s used as a drug, it would interact with biological systems in a specific way to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Standard safety measures should be taken while handling it, including the use of personal protective equipment .

Future Directions

The future directions in the study of this compound would depend on its potential applications. If it shows promising properties, it could be studied for use in various fields like medicine, materials science, etc .

properties

IUPAC Name

ethyl 2-(3-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)12-13-23-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBHUYOSWXPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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